Product packaging for 1-(4-Isopropylphenyl)piperidin-4-one(Cat. No.:)

1-(4-Isopropylphenyl)piperidin-4-one

Cat. No.: B1292127
M. Wt: 217.31 g/mol
InChI Key: TYQRVNBKCCXMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspectives and Evolution of Piperidin-4-one Chemistry

The synthesis of the piperidin-4-one core has been a subject of chemical research for over a century, with several key methodologies shaping its development.

One of the earliest and most classic methods is the Petrenko-Kritschenko piperidone synthesis , first reported in the early 20th century. This multicomponent reaction involves the condensation of an acetonedicarboxylic acid ester with two equivalents of an aldehyde and a primary amine or ammonia (B1221849). chemrevlett.com This approach allows for the construction of the core piperidone ring, often resulting in 2,6-diaryl-substituted derivatives. chemrevlett.comgoogleapis.com

Another foundational method is the Mannich reaction . Carl Mannich first identified the formation of β-amino carbonyl compounds, which became known as Mannich bases. chemrevlett.com This reaction was later elegantly adapted by chemists like Baliah and Noller for the synthesis of 2,6-diarylpiperidin-4-ones. chemrevlett.com The typical Mannich condensation for this purpose involves the reaction of a ketone (such as ethyl methyl ketone), a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297), which serves as the ammonia source. chemrevlett.comrdd.edu.iqbiomedpharmajournal.org This one-pot approach has been widely used to generate a diverse library of substituted piperidin-4-ones. researchgate.net

Over the years, these classical methods have been refined and new strategies have been developed. These include Dieckmann condensation of precursors derived from the addition of primary amines to alkyl acrylates, and various cycloaddition reactions. rdd.edu.iqdtic.mil The evolution of these synthetic techniques has been driven by the need for more efficient, stereoselective, and diverse routes to access complex piperidin-4-one derivatives for various applications. nih.gov

Significance of N-Substituted Piperidin-4-one Derivatives in Chemical Synthesis

The true synthetic utility of the piperidin-4-one scaffold is fully realized in its N-substituted forms. The nitrogen atom of the piperidine (B6355638) ring provides a convenient handle for introducing a vast array of substituents, which profoundly influences the molecule's chemical properties and biological activity. N-substituted piperidin-4-ones are crucial intermediates in medicinal chemistry. nih.govgoogleapis.com

Specifically, N-aryl piperidin-4-ones , the class to which 1-(4-isopropylphenyl)piperidin-4-one belongs, are prominent pharmacophores in many CNS agents, including antidepressants and antipsychotics. acs.org The synthesis of these compounds has been a focus of continued research. One established method involves the direct reaction of a primary aniline (B41778) (such as 4-isopropylaniline) with a 1,5-dihalo-3-pentanone. acs.org An alternative, convenient two-step procedure involves an exchange reaction where the desired aniline displaces a benzyl (B1604629) group from a pre-formed N-methyl-N-benzyl-4-oxopiperidinium salt. acs.org

Table 1: Overview of General Synthetic Methods for N-Aryl Piperidin-4-ones This table summarizes common strategies that could be applied for the synthesis of this compound.

Synthetic MethodKey ReactantsDescriptionPrimary Reference
Reaction with 1,5-DihalopentanonesPrimary Arylamine (e.g., 4-Isopropylaniline), 1,5-Dichloro-3-pentanoneA direct cyclization reaction where the primary amine reacts with the dihaloketone to form the N-aryl piperidin-4-one ring. acs.org
Exchange Reaction from Quaternary SaltPrimary Arylamine (e.g., 4-Isopropylaniline), N-Methyl-N-benzyl-4-oxopiperidinium iodideThe arylamine displaces the benzyl group from the quaternary ammonium salt, yielding the desired N-aryl piperidone. This method avoids the often tedious synthesis of dihalopentanones. acs.org
Double Aza-Michael AdditionPrimary Arylamine (e.g., 4-Isopropylaniline), Divinyl KetoneA conjugate addition reaction where the amine adds to two equivalents of a vinyl ketone or its equivalent, followed by cyclization to form the piperidone ring. kcl.ac.ukkcl.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO B1292127 1-(4-Isopropylphenyl)piperidin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)piperidin-4-one

InChI

InChI=1S/C14H19NO/c1-11(2)12-3-5-13(6-4-12)15-9-7-14(16)8-10-15/h3-6,11H,7-10H2,1-2H3

InChI Key

TYQRVNBKCCXMGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCC(=O)CC2

Origin of Product

United States

Chemical Reactivity and Transformation of 1 4 Isopropylphenyl Piperidin 4 One

Electrophilic and Nucleophilic Reactions at the Carbonyl Center

The ketone functionality is a primary site for reactivity, readily undergoing nucleophilic addition and related transformations to yield a variety of 4-substituted piperidine (B6355638) derivatives.

Nucleophilic Addition Reactions: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), can add to the carbonyl group to form tertiary alcohols. For instance, the reaction with methylmagnesium bromide would yield 4-hydroxy-4-methyl-1-(4-isopropylphenyl)piperidine. This reaction is a fundamental method for introducing new carbon-carbon bonds at the 4-position. thieme-connect.comrsc.org

Reductive Amination: The carbonyl group can be converted into an amino group via reductive amination. This process typically involves an initial reaction with a primary or secondary amine in the presence of a mild acid catalyst to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netresearchgate.netresearchgate.net This pathway is crucial for synthesizing 4-amino-1-(4-isopropylphenyl)piperidine derivatives, which are valuable scaffolds in medicinal chemistry. chemimpex.comambeed.com

Olefinating Reactions: The carbonyl group can be transformed into an exocyclic double bond through olefination reactions. The Wittig reaction, utilizing a phosphonium (B103445) ylide (e.g., Ph₃P=CH₂), converts the ketone into a terminal alkene, yielding 4-methylene-1-(4-isopropylphenyl)piperidine. masterorganicchemistry.comwikipedia.orglibretexts.org A related and often more stereoselective method is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion. researchgate.netwikipedia.org These reactions are highly effective for creating carbon-carbon double bonds at the C4 position. rsc.orgresearchgate.net

Reaction TypeReagent(s)Product TypeReference(s)
Grignard AdditionR-MgX (e.g., CH₃MgBr)4-Alkyl-4-hydroxypiperidine thieme-connect.comrsc.org
Reductive AminationR¹R²NH, NaBH(OAc)₃4-Aminopiperidine researchgate.netresearchgate.net
Wittig ReactionPh₃P=CHR4-Alkylidenepiperidine wikipedia.orgorganic-chemistry.org
HWE Reaction(EtO)₂P(O)CH₂R, Base4-Alkylidenepiperidine researchgate.netwikipedia.org

Reactions Involving the Piperidine Nitrogen Atom

The tertiary nitrogen atom within the piperidine ring, while less nucleophilic than a secondary amine due to steric hindrance and electronic effects from the aryl group, can still participate in several important reactions.

As a tertiary amine, the nitrogen of 1-(4-isopropylphenyl)piperidin-4-one cannot undergo further N-alkylation or N-acylation in the traditional sense. However, it can react with alkylating agents to form quaternary ammonium (B1175870) salts. For example, treatment with an alkyl halide such as methyl iodide (CH₃I) will lead to the formation of the corresponding 4-oxo-1-(4-isopropylphenyl)-1-methylpiperidin-1-ium iodide. researchgate.net Such quaternization reactions alter the electronic properties and solubility of the molecule.

The synthesis of the title compound itself represents a key N-derivatization strategy. The formation of the N-aryl bond is typically achieved through nucleophilic aromatic substitution or, more modernly, through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. sciencemadness.org This reaction involves coupling 4-piperidone (B1582916) with an aryl halide, such as 1-bromo-4-isopropylbenzene, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Once formed, the tertiary amine can be oxidized to an N-oxide. Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) yields this compound N-oxide. N-oxides are important intermediates that can undergo further transformations, such as the Polonovski reaction or researchgate.netacs.org-sigmatropic rearrangements. acs.org

Reaction TypeReagent(s)Product TypeReference(s)
QuaternizationR-X (e.g., CH₃I)Quaternary Ammonium Salt researchgate.net
N-Oxide FormationH₂O₂ or m-CPBAPiperidine N-oxide acs.org
N-Arylation (Synthesis)4-Piperidone, 1-bromo-4-isopropylbenzene, Pd catalyst, baseN-Aryl piperidone sciencemadness.org

Transformations of the Isopropylphenyl Moiety

The isopropylphenyl group offers two main sites for chemical transformation: the aromatic ring and the isopropyl substituent.

Electrophilic Aromatic Substitution (EAS): The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com The regiochemical outcome is directed by the two existing substituents: the N-piperidinyl group and the isopropyl group. Both are activating, ortho-, para-directing groups. The bulky nature of the N-piperidinyl substituent would likely favor substitution at the positions ortho to it (and meta to the isopropyl group), leading primarily to 2-substituted products.

Oxidation of the Isopropyl Group: The benzylic hydrogens of the isopropyl group are susceptible to radical oxidation. This chemistry is analogous to the industrial cumene (B47948) process, where isopropylbenzene is oxidized by air to form cumene hydroperoxide. ontosight.aiulisboa.pt Applying similar conditions (e.g., a radical initiator and an oxygen source) to this compound would be expected to produce 1-(4-(1-hydroperoxy-1-methylethyl)phenyl)piperidin-4-one. researchgate.netgoogle.com This hydroperoxide can then be rearranged under acidic conditions to yield phenol (B47542) and acetone (B3395972) derivatives, although in this intramolecular context, the products would be more complex.

Ring-Opening and Ring-Expansion Reactions of the Piperidin-4-one Core

The cyclic structure of the piperidin-4-one core can be modified through rearrangement reactions that lead to either ring expansion or contraction.

Beckmann Rearrangement (Ring Expansion): The ketone can first be converted to its corresponding oxime by reaction with hydroxylamine (B1172632) (NH₂OH). Treatment of this oxime with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride promotes a Beckmann rearrangement. masterorganicchemistry.comwikipedia.org This reaction involves the migration of one of the α-carbon atoms to the nitrogen, resulting in the expansion of the six-membered piperidine ring to a seven-membered diazepan-2-one (lactam) ring. derpharmachemica.comorganic-chemistry.org The migration is stereospecific, with the group anti-periplanar to the oxime's leaving group migrating preferentially.

Mechanism Studies of Key Reactions Involving this compound

While specific mechanistic studies on this compound are not widely available, the mechanisms of its key transformations are well-established from studies on analogous systems.

Mechanism of the Beckmann Rearrangement: The rearrangement of the corresponding ketoxime begins with the protonation of the oxime's hydroxyl group by an acid, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted step where the C-C bond of the alkyl group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, with simultaneous expulsion of water. wikipedia.orgorganic-chemistry.org This forms a nitrilium ion intermediate. Subsequent attack by a water molecule on the electrophilic carbon of the nitrilium ion, followed by tautomerization, yields the final seven-membered lactam product.

Mechanism of the Favorskii Rearrangement: For an α-halo derivative of this compound with an enolizable proton on the other side of the carbonyl, the mechanism begins with the base abstracting this proton to form an enolate. wikipedia.org The enolate then undergoes an intramolecular Sₙ2 reaction, where the enolate attacks the carbon bearing the halogen, displacing the halide and forming a bicyclo[3.1.0]hexan-2-one (a cyclopropanone) intermediate. The base (e.g., methoxide) then attacks the carbonyl carbon of this strained intermediate. This leads to the opening of the three-membered ring to form the most stable carbanion, which is subsequently protonated by the solvent to give the final ring-contracted pyrrolidine (B122466) ester product. chemistwizards.com

Structural Elucidation and Conformational Analysis of 1 4 Isopropylphenyl Piperidin 4 One Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 1-(4-isopropylphenyl)piperidin-4-one derivatives. By analyzing the interaction of these compounds with electromagnetic radiation, detailed information about their atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of these compounds in solution. nih.gov ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively. researchgate.net

In the ¹H NMR spectrum of piperidine (B6355638) derivatives, protons on the piperidine ring typically appear as multiplets due to complex spin-spin coupling. For instance, in some 2,6-diarylpiperidin-4-ones, the C6 proton presents as a doublet of doublets, indicating coupling with adjacent methylene (B1212753) protons. The coupling constants are invaluable for determining the relative orientation of protons and thus the conformation of the ring.

Table 1: Representative ¹H NMR Spectral Data for Piperidin-4-one Derivatives

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2, H-6 (axial)~3.0 - 3.5m-
H-2, H-6 (equatorial)~2.5 - 3.0m-
H-3, H-5 (axial)~2.2 - 2.6m-
H-3, H-5 (equatorial)~2.0 - 2.4m-
Aromatic Protons~6.8 - 7.5m-
Isopropyl CH~2.8 - 3.0septet~6.9
Isopropyl CH₃~1.2 - 1.3d~6.9

Note: The exact chemical shifts and coupling constants can vary depending on the specific derivative and solvent used.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by observing their vibrational frequencies. ripublication.comscispace.com A prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the conformation of the ring and the electronic effects of the substituents.

Other characteristic bands include the C-N stretching vibrations of the piperidine ring and the aromatic C-H and C=C stretching vibrations of the isopropylphenyl group. Raman spectroscopy provides complementary information, particularly for non-polar bonds, and aids in a more complete vibrational analysis. nih.govresearchgate.net

Table 2: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
C=OStretch1700-1725
C-NStretch1100-1250
Aromatic C=CStretch1450-1600
Aromatic C-HStretch3000-3100
Aliphatic C-HStretch2850-2960

Mass Spectrometry (MS and HRMS) for Molecular Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. nih.govnih.gov The fragmentation patterns observed in the mass spectrum can help to confirm the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of the electron density can be generated, revealing the exact positions of all atoms in the crystal lattice. nih.govmdpi.com This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, which are essential for a detailed understanding of the molecule's conformation. nih.gov For piperidin-4-one derivatives, X-ray crystallography has been instrumental in confirming the preferred conformations of the piperidine ring and the orientation of the substituents. chemrevlett.comchemrevlett.com

Conformational Preferences and Isomerism of the Piperidin-4-one Ring

The six-membered piperidin-4-one ring is not planar and can adopt several different conformations to minimize steric and torsional strain. libretexts.org The conformational preferences are influenced by the nature and position of substituents on the ring. asianpubs.orgresearchgate.net

Chair and Twist-Boat Conformations

The two most common conformations for the piperidin-4-one ring are the chair and the twist-boat conformations. iupac.org The chair conformation is generally the most stable for piperidine derivatives as it minimizes angle and torsional strain, with all bond angles close to the ideal tetrahedral angle and all substituents on adjacent carbons staggered. libretexts.orgnih.govnih.gov In many 2,6-diarylpiperidin-4-ones, the bulky aryl groups are found to occupy equatorial positions in a chair conformation to minimize steric hindrance. chemrevlett.com

However, in certain cases, particularly with bulky substituents or specific substitution patterns, the twist-boat conformation may become energetically favorable. chemrevlett.comresearchgate.net The twist-boat conformation is more flexible than the chair form but is generally higher in energy due to some torsional strain and steric interactions. libretexts.orgnih.gov The presence of different conformers can be studied in solution using variable-temperature NMR experiments, which can provide information about the energy barriers between different conformations. asianpubs.org

Stereochemical Aspects of Substituents (Axial vs. Equatorial)

Research on various substituted 2,6-diarylpiperidin-4-ones consistently shows a strong preference for bulky substituents to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. For instance, in studies of 3,5-diethyl-2,6-diarylpiperidin-4-one oxime picrates, spectroscopic data confirmed a normal chair conformation where all substituents are oriented equatorially. tandfonline.com Similarly, the synthesis and analysis of 3-chloro-2,6-diaryl-piperidin-4-ones revealed a chair conformation with both the aryl and chloro substituents in equatorial positions. This orientation is favored as it minimizes steric repulsion.

The nature of the substituent on the nitrogen atom (N-1) also significantly influences the ring conformation. When the nitrogen is part of an N-aryl system, as in this compound, the conjugation of the nitrogen's lone pair with the aromatic ring introduces partial double-bond character to the C-N bond. This can lead to pseudoallylic strain, which may influence the conformational preferences of adjacent substituents, particularly at the C-2 and C-6 positions. nih.gov

While the parent this compound lacks substituents at positions other than N-1, derivatives with alkyl or aryl groups at C-2, C-3, C-5, or C-6 overwhelmingly favor conformations where these groups are equatorial. This preference is supported by NMR spectral data, where the magnitude of proton-proton coupling constants (J-values) provides definitive evidence for the chair conformation and the orientation of the substituents. nih.gov In some cases of heavy substitution, such as with sterically hindered C-3 and C-5 dimethyl-substituted derivatives, the ring may be forced to adopt a twist-boat conformation to alleviate steric strain. nih.gov

Piperidin-4-one Derivative ClassSubstituent(s)Observed Ring ConformationPreferred Substituent OrientationSupporting Evidence
3-Chloro-2,6-diarylpiperidin-4-onesAryl (C-2, C-6), Chloro (C-3)ChairEquatorial1H NMR Coupling Constants
3,5-Diethyl-2,6-diarylpiperidin-4-one OximesAryl (C-2, C-6), Ethyl (C-3, C-5)ChairEquatorialNMR Spectral Data tandfonline.com
Sterically Unhindered Oxime EthersMethyl (C-3), H (C-5)ChairEquatorial1H and 13C NMR Spectra nih.gov
Sterically Hindered Oxime EthersMethyl (C-3), Methyl (C-5)Twist-BoatN/A1H and 13C NMR Spectra nih.gov

E/Z Isomerism in Oxime Derivatives

The reaction of this compound with hydroxylamine (B1172632) or its derivatives yields an oxime, which introduces a C=N double bond at the C-4 position. This double bond restricts rotation, giving rise to geometric isomers, designated as E and Z. The nomenclature depends on the priority of the groups attached to the carbon and nitrogen atoms of the imine functionality. For piperidin-4-one oximes, the isomers are typically defined by the orientation of the hydroxyl (-OH) group relative to the C-5 position of the piperidine ring.

The formation of E and Z isomers can be influenced by reaction conditions, though often a mixture of isomers is produced. researchgate.net However, studies on related piperidin-4-one systems have shown a high degree of stereoselectivity. For a series of substituted piperidin-4-one oxime ethers, spectroscopic analysis indicated that the orientation of the N-O bond was exclusively syn to the C-5 position, corresponding to the E-isomer. nih.gov This stereochemical outcome was deduced from detailed analysis of both ¹H and ¹³C NMR spectra. nih.gov Similarly, single-crystal X-ray diffraction studies of other complex piperidin-4-one oxime derivatives have confirmed the structure as the E-isomer. nih.gov

The differentiation between E and Z isomers is primarily accomplished using spectroscopic techniques, particularly 2D NMR experiments like NOESY, which can identify through-space interactions between the oxime -OH proton and nearby protons on the piperidine ring. researchgate.net The chemical shifts of the carbon atoms adjacent to the C=N bond (C-3 and C-5) are also diagnostic; the carbon atom syn to the oxime's -OR group typically experiences an upfield shift (shielding) compared to the anti carbon due to the gamma-gauche effect. nih.govdoaj.org

The synthesis of oximes from ketones like this compound generally involves reaction with hydroxylamine hydrochloride. uv.mx The resulting product may be a single isomer or a mixture, which in some cases can be separated by chromatography. researchgate.net The characterization relies on comparing the spectral data of the product with established patterns for E and Z isomers in related compounds. researchgate.netdoaj.org

IsomerOrientation of Oxime -OH GroupKey NMR Spectroscopic FeatureReference Finding
E-IsomerAnti to the C-3 position / Syn to the C-5 positionUpfield shift (shielding) of the C-5 carbon signalObserved as the sole product in certain oxime ether syntheses nih.gov
Z-IsomerSyn to the C-3 position / Anti to the C-5 positionUpfield shift (shielding) of the C-3 carbon signalCan be formed, often as part of an E/Z mixture researchgate.net

Computational and Theoretical Investigations of 1 4 Isopropylphenyl Piperidin 4 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting molecular geometries, electronic properties, and spectroscopic parameters, providing a detailed picture of the molecule's fundamental characteristics. For derivatives of piperidin-4-one, DFT methods have been successfully used to analyze their structure and properties.

Geometry optimization is a fundamental computational procedure that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For piperidin-4-one derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d) or 6-311G++(d,p), are employed to achieve this.

Studies on analogous N-aryl piperidin-4-ones reveal that the central piperidin-4-one ring typically adopts a slightly distorted chair conformation, which is the most stable arrangement for such six-membered rings. The substituents on the ring, in this case, the 4-isopropylphenyl group attached to the nitrogen, generally assume an equatorial orientation to minimize steric hindrance.

Electronic structure analysis provides information about the distribution of electrons within the molecule. Properties such as molecular electrostatic potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions. In a molecule like 1-(4-Isopropylphenyl)piperidin-4-one, the oxygen atom of the carbonyl group and the π-system of the isopropylphenyl ring would be expected to be electron-rich (nucleophilic) regions, while the hydrogen atoms and the carbonyl carbon would be electron-poor (electrophilic) centers. This distribution is crucial for understanding intermolecular interactions and chemical reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Piperidin-4-one Analog (Note: Data is illustrative for a related compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, as specific data for this compound was not found in the reviewed literature.)

ParameterBond Length (Å) - ExperimentalBond Length (Å) - DFT Calculated
N1—C11.472 (2)1.470
N1—C51.474 (2)1.470
C3—O11.217 (2)1.222
C2—C31.519 (2)1.527
Parameter Bond Angle (°) - Experimental Bond Angle (°) - DFT Calculated
C5—N1—C1112.5 (1)113.6
O1—C3—C2122.9 (2)122.9
O1—C3—C4122.2 (2)122.7

This interactive table showcases a comparison between experimentally determined and DFT-calculated geometric parameters for a related piperidin-4-one derivative, demonstrating the high accuracy of such computational methods.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive.

For piperidin-4-one derivatives, DFT calculations are used to determine the energies of these orbitals. The analysis of the HOMO and LUMO energy levels helps in predicting the molecule's behavior in chemical reactions. For instance, a low LUMO energy suggests a good electron acceptor, while a high HOMO energy indicates a good electron donor.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Piperidin-4-one Analog (Note: Data is illustrative for a related compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one.)

OrbitalEnergy (eV)
HOMO-6.64
LUMO-0.99
Energy Gap (ΔE) 5.65

This interactive table presents the calculated HOMO, LUMO, and energy gap values for a similar piperidine (B6355638) derivative, highlighting the molecule's predicted kinetic stability.

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. By calculating vibrational frequencies (IR) and nuclear magnetic shieldings (NMR), a theoretical spectrum can be generated and compared with experimental results.

For the prediction of NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT. The calculated chemical shifts for ¹H and ¹³C atoms in the molecular structure of this compound would help in assigning the signals observed in experimental NMR spectra.

Similarly, theoretical vibrational analysis yields the frequencies and intensities of infrared (IR) absorption bands. These calculations can identify the characteristic vibrational modes of functional groups, such as the C=O stretching of the ketone, the C-N stretching of the piperidine ring, and various vibrations associated with the isopropylphenyl group. A comparison between the calculated and experimental IR spectra serves as a valuable tool for structural confirmation.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While DFT calculations provide insights into a static, minimum-energy structure, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. This involves simulating the molecule's motion in a solvent (like water) at a specific temperature, allowing observation of rotations around single bonds and puckering of the piperidine ring. The results of these simulations can identify the most populated or energetically favorable conformations and the transitions between them, providing a more realistic picture of the molecule's behavior in a solution.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in drug discovery and materials science. These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

For a class of compounds including this compound, a QSAR study would involve:

Compiling a dataset of piperidine derivatives with measured biological activity (e.g., receptor binding affinity).

Calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric (size, shape), electronic (charge distribution), and hydrophobic properties.

Using statistical methods, like multiple linear regression or machine learning, to build a model that predicts activity based on the descriptors.

Such models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which structural features are crucial for the desired biological effect.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. By mapping the potential energy surface of a reaction, chemists can understand the step-by-step process through which reactants are converted into products.

For the synthesis of this compound, computational studies could elucidate the reaction mechanism, for example, in the key N-arylation step. DFT calculations can be used to:

Identify the structures of reactants, intermediates, and transition states.

Calculate the activation energies for each step of the proposed mechanism.

This information helps in optimizing reaction conditions and understanding the factors that control the reaction's outcome and selectivity.

Applications of 1 4 Isopropylphenyl Piperidin 4 One in Advanced Organic Synthesis Research

Role as Versatile Building Blocks for Complex Heterocycles

The chemical reactivity of 1-(4-Isopropylphenyl)piperidin-4-one is centered around its C4-carbonyl group, which acts as a versatile handle for the construction of intricate heterocyclic systems. This ketone functionality allows for a variety of condensation reactions with bifunctional nucleophiles, leading directly to the formation of fused or, more commonly, spirocyclic heterocycles. googleapis.comresearchgate.net These reactions are fundamental in generating molecular diversity from a common piperidone core.

The synthesis of spiro heterocycles is a particularly prominent application for N-substituted 4-piperidones. researchgate.netnih.gov This strategy involves a one-pot reaction where the piperidone carbonyl carbon becomes the central spiro-atom linking the piperidine (B6355638) ring to a newly formed heterocyclic ring. This approach is highly valued for its efficiency and for creating unique, three-dimensional structures that are of significant interest in drug discovery. For instance, reactions with compounds containing adjacent nucleophilic groups, such as thiosemicarbazide (B42300) or its analogs, can yield spiro-thiadiazolines. nih.gov The general principle of these reactions, demonstrated across the piperidin-4-one class, is directly applicable to the 1-(4-isopropylphenyl) derivative.

Table 1: Synthesis of Spiro Heterocycles from N-Substituted Piperidin-4-one Core

Reactant Resulting Spiro-Heterocyclic System Reaction Type
Thiosemicarbazide Spiro-1,3,4-thiadiazoline Cyclocondensation
Semicarbazide Spiro-1,2,4-triazolidin-3-one Cyclocondensation
Aniline (B41778) and KCN Spiro-aminonitrile adduct Strecker Synthesis

This table illustrates representative transformations applicable to the this compound scaffold based on established piperidone chemistry. nih.govnih.gov

Precursors in the Synthesis of Novel Nitrogen-Containing Scaffolds

Beyond serving as a foundation for appended heterocycles, the this compound ring itself is a robust scaffold that can be extensively modified to produce novel nitrogen-containing frameworks. nih.gov Advanced synthetic methodologies can transform the simple piperidone into more complex annulated (fused-ring) and substituted systems. escholarship.orgresearchgate.net

One sophisticated strategy involves the conversion of piperidone derivatives into highly reactive intermediates like 3,4-piperidynes. escholarship.org These intermediates can then undergo cycloaddition reactions to form a variety of annulated piperidine scaffolds, rapidly increasing molecular complexity. escholarship.org Another powerful technique is the use of palladium-catalyzed cross-coupling reactions. researchgate.net The ketone in the piperidone can be converted into a vinyl triflate or a similar reactive group, which then participates in reactions like the Suzuki or Negishi coupling to attach aryl or other substituents at the C4 position, yielding substituted tetrahydropyridines. researchgate.net These methods, while often demonstrated on model systems like 1-benzyl-4-piperidone, provide a clear blueprint for the elaboration of the this compound core into new families of nitrogenous compounds. researchgate.net

Table 2: Advanced Synthetic Strategies for Novel Scaffolds

Synthetic Strategy Intermediate Resulting Scaffold Type
Generation and Trapping of Piperidyne 3,4-Piperidyne Annulated Piperidines
Shapiro Reaction & Cross-Coupling Alkenylsilane / Vinyl Boronate 4-Aryl-1,2,3,6-tetrahydropyridines

This table summarizes advanced synthetic routes for modifying the core piperidone structure, applicable to precursors like this compound. escholarship.orgresearchgate.net

Derivatization for Specialized Research Applications (e.g., analytical tags)

Derivatization of the C4-carbonyl group in this compound is a straightforward method to fine-tune its chemical properties for specialized applications, including the attachment of analytical tags. rdd.edu.iqbiomedpharmajournal.org Such modifications are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies or for enhancing analytical detection. nih.gov

A common and effective derivatization involves the reaction of the ketone with thiosemicarbazide to form the corresponding thiosemicarbazone. biomedpharmajournal.org This reaction not only alters the biological profile of the molecule but also introduces a thiourea (B124793) moiety that can significantly change its polarity, solubility, and crystallisation properties. biomedpharmajournal.org Similarly, reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. nih.gov These derivatives can be considered "tagged" versions of the parent compound. For analytical purposes, derivatizing agents containing chromophores or fluorophores can be used to create products that are easily detectable by UV-Vis or fluorescence spectroscopy, aiding in quantification and tracking during biological assays or chromatographic separation. nih.gov

Table 3: Derivatization of the C4-Carbonyl Group

Derivatizing Reagent Product Functional Group Potential Application
Thiosemicarbazide Thiosemicarbazone Synthesis of new analogues, altered physicochemical properties. biomedpharmajournal.org
Hydroxylamine Oxime Intermediate for further reactions (e.g., Beckmann rearrangement), analytical standard. nih.gov

This table provides examples of derivatization reactions at the C4-position of the piperidone ring for creating analogues or attaching analytical tags.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 1-(4-Isopropylphenyl)piperidin-4-one, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-isopropylphenylmagnesium bromide with a protected piperidin-4-one precursor, followed by deprotection. Optimization involves adjusting stoichiometry, temperature (e.g., 60–80°C), and catalysts (e.g., Pd for cross-coupling). Purification via recrystallization (e.g., methanol-chloroform mixtures) and characterization by NMR and mass spectrometry are critical .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions and stereochemistry. Mass spectrometry (ESI-TOF) confirms molecular weight. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm) assesses purity. X-ray crystallography resolves crystal packing and hydrogen-bonding networks, as demonstrated in related piperidinone derivatives .

Q. How should researchers handle safety and storage considerations for this compound?

  • Methodological Answer : Store in airtight containers at 2–8°C, away from light and moisture, per SDS guidelines for piperidinone analogs. Use fume hoods to mitigate inhalation risks. Personal protective equipment (PPE) like nitrile gloves and lab coats is mandatory. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak acids .

Advanced Research Questions

Q. How can computational chemistry approaches predict the biological activity of novel this compound derivatives?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to simulate receptor binding. For example, halogen substituents (Cl/F) enhance binding to microbial targets by increasing electronegativity. Machine learning models trained on SAR data can prioritize derivatives for synthesis .

Q. What strategies resolve contradictory data in receptor binding assays involving this compound derivatives?

  • Methodological Answer : Replicate assays under standardized conditions (pH 7.4, 37°C) and validate via orthogonal methods (e.g., SPR vs. radioligand binding). Analyze substituent effects: bulky groups (isopropyl) may sterically hinder binding, while electron-withdrawing groups (e.g., -CF3_3) improve affinity. Use factorial design to test variables like buffer composition and incubation time .

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

  • Methodological Answer : X-ray diffraction reveals C–H···O/N hydrogen bonds and van der Waals interactions. For instance, the 4-oxo group forms intramolecular hydrogen bonds (e.g., C17–H17B···N2), stabilizing a chair conformation. Crystal packing analysis (Mercury software) identifies slip-stacked aromatic rings and interlayer interactions (e.g., C2–H2A···O1), critical for crystallinity .

Q. What experimental design principles optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Apply a 2k2^k factorial design to test variables: catalyst loading (5–10 mol%), solvent polarity (THF vs. DMF), and temperature (50–90°C). Response surface methodology (RSM) identifies optimal conditions. For example, higher polarity solvents may accelerate nucleophilic attack but reduce yield due to side reactions .

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